Vicinal vs. Terminal Dibromide Reactivity: Exclusive Access to 1-Dodecyne via Double Dehydrohalogenation
1,2-Dibromododecane, as a vicinal dibromide, undergoes double dehydrohalogenation when treated with excess sodium amide (NaNH₂) in liquid ammonia or with strong bases under thermal conditions, yielding the terminal alkyne 1-dodecyne [1]. In contrast, 1,12-dibromododecane—a terminal (α,ω-) dibromide lacking adjacent bromine atoms—cannot undergo this transformation and instead reacts via simple nucleophilic substitution or elimination to mono-alkenes [2]. This reactivity divergence is a class-level property of vicinal dihalides: the first equivalent of base eliminates one HBr to form a vinyl bromide intermediate; the second elimination, requiring the stronger base NaNH₂, generates the alkyne [3]. While specific yield data for 1,2-dibromododecane → 1-dodecyne is not reported in isolated comparative studies, the transformation is well-established for the vicinal dibromide class (1,2-dibromoalkanes) and is structurally impossible for 1,12-dibromododecane.
| Evidence Dimension | Reactivity toward double dehydrohalogenation to terminal alkyne |
|---|---|
| Target Compound Data | 1,2-Dibromododecane: capable of double elimination to 1-dodecyne (vicinal Br atoms enable sequential E2 elimination) |
| Comparator Or Baseline | 1,12-Dibromododecane: incapable of vicinal elimination; terminal Br atoms preclude alkyne formation |
| Quantified Difference | Qualitative yes/no capability; 1,2-isomer is an alkyne precursor; 1,12-isomer is not. |
| Conditions | Excess NaNH₂ in liquid NH₃, or strong base (KOH/ethanol) with heating (class-level mechanistic precedent) |
Why This Matters
For synthetic routes requiring a C12 terminal alkyne building block, 1,2-dibromododecane is an essential precursor; 1,12-dibromododecane and 1-bromododecane are structurally incapable of serving this role.
- [1] Master Organic Chemistry. Alkenes To Alkynes Via Halogenation And Elimination Reactions (2013). Vicinal dihalides + NaNH₂ → terminal alkynes. View Source
- [2] Solomon, T.W.G. & Fryhle, C.B. Organic Chemistry, 11th Ed. Chapter 9: Alkynes from vicinal dihalides. View Source
- [3] Georgia Southern University Library Guides. Organic Chemistry: 9.4 Preparation of Alkynes by Dehydrohalogenation. View Source
